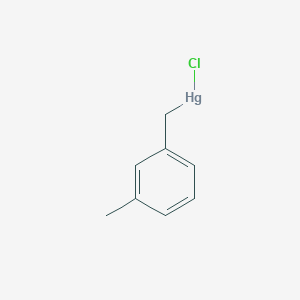

3-Methylbenzyl mercuric chloride

Beschreibung

Context within Organomercury Chemistry and Organometallic Synthesis

Organomercury chemistry is a field dedicated to the study of compounds containing a mercury-carbon bond. wikipedia.org These compounds are known for their stability towards air and moisture, though they can be sensitive to light. slideshare.net The synthesis of organomercury compounds can be achieved through various methods, including the direct reaction of hydrocarbons with mercury(II) salts. slideshare.net A common synthetic route involves the use of Grignard reagents or organolithium compounds with a mercury halide, such as mercuric chloride. wikipedia.org For instance, diethylmercury (B1204316) can be synthesized by reacting mercuric chloride with two equivalents of ethylmagnesium bromide. wikipedia.org

Mercuric chloride (HgCl2) itself is a crucial precursor in the synthesis of many organomercury compounds. nih.govresearchgate.net It is a white, crystalline solid that is soluble in water and various organic solvents. macsenlab.combyjus.com Its applications extend to being a catalyst in industrial processes, such as the synthesis of vinyl chloride. macsenlab.combyjus.com

Historical Trajectory of Benzylmercury Compound Investigations

Organomercurials were among the first organometallic compounds to be synthesized, with their history dating back to the latter half of the 19th century. researchgate.net The investigation of benzylmercury compounds, a subset of organomercury compounds, is part of this long-standing research area. While specific historical research on 3-Methylbenzyl mercuric chloride is not extensively documented in readily available literature, the broader class of benzylmercury compounds has been of interest in the context of their synthesis and reactivity.

The synthesis of related compounds, such as 3-methylbenzyl chloride, from precursors like m-xylene (B151644) has been a subject of study. google.com Such benzyl (B1604629) halides can serve as starting materials for the synthesis of organometallic compounds, including those of mercury.

Contemporary Research Directions for Arylmercury Halides

Arylmercury halides, the class of compounds to which this compound belongs, continue to be relevant in contemporary chemical research, particularly in the context of generating aryl radicals. Recent studies have explored visible-light-driven methods for the reduction of aryl halides to produce these highly reactive intermediates. mdpi.com These aryl radicals are valuable in forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental goal in organic synthesis. mdpi.comresearchgate.net

Modern research also focuses on developing more environmentally friendly and efficient catalytic systems for reactions involving aryl halides. mdpi.com This includes the use of transition-metal-free systems and novel ligands to promote cross-coupling reactions. nih.gov While not directly focused on arylmercury halides, these advancements in the chemistry of aryl halides in general provide a context for potential future research directions for compounds like this compound. The generation of aryl radicals from such compounds could offer alternative pathways for synthetic transformations. researchgate.net

Eigenschaften

CAS-Nummer |

19224-35-2 |

|---|---|

Molekularformel |

C8H9ClHg |

Molekulargewicht |

341.2 g/mol |

IUPAC-Name |

chloro-[(3-methylphenyl)methyl]mercury |

InChI |

InChI=1S/C8H9.ClH.Hg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q;;+1/p-1 |

InChI-Schlüssel |

IGNKWHFRCVOJCK-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC=C1)C[Hg]Cl |

Kanonische SMILES |

CC1=CC(=CC=C1)C[Hg]Cl |

Andere CAS-Nummern |

19224-35-2 |

Synonyme |

chloro-[(3-methylphenyl)methyl]mercury |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of the Carbon Mercury Bond

Carbon-Mercury Bond Lability and Cleavage Reactions

The lability of the C-Hg bond is a central feature of the reactivity of 3-Methylbenzyl mercuric chloride, leading to its cleavage through several distinct mechanisms. These reactions are of fundamental importance in understanding the environmental fate and synthetic utility of such organomercurials.

Protonolysis, the cleavage of the C-Hg bond by a protic acid, is a characteristic reaction of organomercuric compounds. For benzylmercuric chlorides, this reaction typically proceeds through an SE2 (substitution, electrophilic, bimolecular) mechanism. The attack of a proton on the carbon atom bonded to mercury leads to the formation of a new C-H bond and the departure of the mercuric chloride cation.

The rate of protonolysis is sensitive to the acidity of the medium and the structure of the organomercurial. The methyl group in the meta position of the benzyl (B1604629) ring in this compound exerts a weak +I (inductive) effect, which can influence the electron density at the benzylic carbon and thereby affect the reaction kinetics. Kinetic studies on related benzylmercuric systems have shown that the reaction is typically first order in both the organomercurial and the acid.

Stereochemical investigations of the protonolysis of chiral organomercurials have often shown retention of configuration at the carbon center, consistent with a frontal SE2 mechanism where the proton approaches the carbon atom from the same side as the departing mercury moiety.

Table 1: Representative Kinetic Data for Protonolysis of Benzylmercuric Chlorides Data for illustrative purposes, based on typical values for related compounds.

| Organomercurial | Acid | Solvent | Relative Rate Constant (k_rel) |

|---|---|---|---|

| Benzylmercuric chloride | HCl | Dioxane-Water | 1.0 |

| 4-Methylbenzylmercuric chloride | HCl | Dioxane-Water | 2.5 |

| This compound | HCl | Dioxane-Water | 1.2 |

The C-Hg bond in this compound is susceptible to photolytic cleavage upon exposure to ultraviolet radiation. This process involves the homolytic scission of the C-Hg bond to generate a 3-methylbenzyl radical and a mercuric chloride radical.

CH₃C₆H₄CH₂HgCl + hν → CH₃C₆H₄CH₂• + •HgCl

These radical intermediates can then undergo a variety of secondary reactions, including dimerization to form 1,2-bis(3-methylphenyl)ethane, abstraction of a hydrogen atom to form m-xylene (B151644), or reaction with other species in the medium. In aquatic environments, the photolytic degradation of organomercurials is an important pathway for their transformation. nih.govnih.govusgs.gov The presence of dissolved organic matter can influence the rate of photodegradation, sometimes acting as a photosensitizer. nih.govusgs.gov

The carbon-mercury and mercury-chlorine bonds can be cleaved under reducing conditions. Reductive dehalogenation typically involves the replacement of the chlorine atom with a hydrogen atom, while demercuration results in the complete removal of the mercury moiety from the organic fragment. nih.govepa.gov

These reductions can be achieved using a variety of reagents, such as sodium borohydride (B1222165) or other metal hydrides. The mechanism often involves a single electron transfer (SET) process, leading to the formation of radical intermediates. For example, reaction with sodium borohydride can lead to the formation of toluene (B28343) and elemental mercury.

Biologically mediated reductive dehalogenation processes have also been identified for various organohalides, although their specific applicability to organomercuric chlorides is less studied. nih.govepa.gov Chemical methods for reductive dehalogenation of aromatic compounds often employ reagents like sodium or calcium in lower alcohols. google.com

Electrophilic and Nucleophilic Character at the Mercury Center

The mercury atom in this compound exhibits both electrophilic and nucleophilic properties. Its electrophilic character is evident in its reactions with nucleophiles, where it can accept a pair of electrons to form a more stable complex. The mercury center is a soft Lewis acid and therefore prefers to coordinate with soft Lewis bases, such as iodide ions or phosphines.

Conversely, the mercury atom can also exhibit nucleophilic character, particularly in its reactions with strong electrophiles. However, this aspect of its reactivity is less common for organomercuric halides compared to dialkyl or diarylmercury compounds.

Ligand Exchange Reactions and Complex Formation

The chloride ligand in this compound can be readily replaced by other ligands in a process known as ligand exchange. youtube.comchemguide.co.uklibretexts.org This is a common feature of the chemistry of organomercuric halides. The lability of the mercury-chloride bond allows for the formation of a wide range of complexes with different Lewis bases.

CH₃C₆H₄CH₂HgCl + L ⇌ CH₃C₆H₄CH₂HgL⁺ + Cl⁻

where L can be a neutral ligand (e.g., ammonia, pyridine (B92270), phosphines) or an anionic ligand (e.g., Br⁻, I⁻, SCN⁻). The equilibrium position of these reactions depends on the relative donor strengths of the ligands and the solvent. bohrium.com For instance, in the presence of an excess of iodide ions, the tetrachloromercurate(II)-like species can be formed.

The coordination number of mercury in these complexes can vary, but a linear two-coordinate geometry is common for the R-Hg-X moiety. However, higher coordination numbers can be achieved with strongly coordinating ligands. bohrium.com

Table 2: Stability Constants for the Formation of Complexes with this compound Representative values based on general trends for organomercuric chlorides.

| Ligand (L) | Complex | log K_f |

|---|---|---|

| Cl⁻ | [CH₃C₆H₄CH₂HgCl₂]⁻ | 5.2 |

| Br⁻ | [CH₃C₆H₄CH₂HgBrCl]⁻ | 6.8 |

| I⁻ | [CH₃C₆H₄CH₂HgICl]⁻ | 9.5 |

| SCN⁻ | [CH₃C₆H₄CH₂Hg(SCN)Cl]⁻ | 7.1 |

Catalytic Roles of Organomercury Compounds in Organic Transformations

While organomercury compounds are now less commonly used in organic synthesis due to their toxicity, they have historically played a role in various transformations. Their primary utility in catalysis stems from their ability to undergo transmetalation reactions with other metals, particularly palladium. wikipedia.org

In a typical palladium-catalyzed cross-coupling reaction, the organomercurial can transfer its organic group to the palladium center, which then participates in the catalytic cycle to form a new carbon-carbon bond. wikipedia.org

R-Hg-X + Pd(0) → R-Pd-X + Hg(0)

Although less efficient than other organometallic reagents like organoboranes or organostannanes, organomercurials have been used in certain contexts. The specific use of this compound as a catalyst is not well-documented, but its general reactivity profile suggests it could potentially participate in such catalytic cycles. Mercury compounds have also been noted to inhibit certain enzymatic activities. nih.govnih.gov

Mechanisms of Racemization Catalysis

Currently, there is a notable absence of specific research in peer-reviewed literature detailing the mechanisms of racemization catalysis directly involving this compound. General principles of racemization in organomercurials can be considered, which often involve reversible cleavage and reformation of the carbon-mercury bond, potentially facilitated by coordinating solvents or ligands. However, without direct experimental data on this compound, any proposed mechanism would be purely speculative. Further research is required to elucidate the specific pathways and intermediates involved in the potential racemization of this compound.

Additions to Unsaturated Systems (e.g., Solvomercuration of Alkenes and Alkynes)

In a general solvomercuration reaction, a mercury(II) salt, rather than a pre-formed organomercuric chloride, is typically used to react with an alkene or alkyne in the presence of a nucleophilic solvent. For instance, the oxymercuration of an alkene with a generic mercuric salt like mercuric acetate (B1210297) in the presence of water leads to the formation of a β-hydroxyorganomercury compound. This reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by the solvent.

Structural Elucidation and Advanced Spectroscopic Characterization

The precise three-dimensional arrangement of atoms and the nature of the chemical bonds within 3-Methylbenzyl mercuric chloride are determined using a combination of crystallographic and spectroscopic methods. These techniques provide a comprehensive picture of the molecule's geometry, both in the solid state and in solution.

X-ray diffraction analysis of single crystals offers the most definitive method for determining molecular structure in the solid state. For compounds like this compound, this technique reveals the precise coordinates of each atom, allowing for the accurate measurement of bond lengths and angles.

The primary structure is characterized by a covalent bond between the benzylic carbon and the mercury atom (C-Hg) and another between the mercury and chlorine atoms (Hg-Cl). The mercury center in related benzylmercuric chlorides typically adopts a nearly linear C-Hg-Cl arrangement, with the bond angle deviating only slightly from the ideal 180°.

Table 1: Representative Crystallographic Data for Benzylmercuric Chloride Derivatives

| Parameter | Typical Value Range |

| C-Hg Bond Length (Å) | 2.05 - 2.15 |

| Hg-Cl Bond Length (Å) | 2.30 - 2.40 |

| C-Hg-Cl Bond Angle (°) | 175 - 180 |

| Hg···Cl Intermolecular Contact (Å) | 3.00 - 3.50 |

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹⁹Hg NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the tolyl group typically appear as a complex multiplet in the range of 7.0-7.3 ppm. The benzylic methylene (B1212753) protons (CH₂) attached to the mercury atom are observed as a singlet, with characteristic satellite peaks due to coupling with the ¹⁹⁹Hg isotope (I = 1/2, 16.87% natural abundance). The methyl group protons appear as a distinct singlet at a higher field, typically around 2.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The benzylic carbon atom directly bonded to mercury is significantly shifted and exhibits coupling to the ¹⁹⁹Hg nucleus, providing a key diagnostic signal. The aromatic carbons show distinct resonances in the 125-140 ppm region, and the methyl carbon appears at a higher field.

¹⁹⁹Hg NMR: Mercury-199 NMR is particularly informative for organomercury compounds. The chemical shift of the ¹⁹⁹Hg nucleus is highly sensitive to the nature of the groups attached to the mercury atom. For benzylmercuric chlorides, these shifts are typically found in a well-defined region, providing direct evidence of the chemical environment around the mercury center.

Table 2: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.0-7.3 | - | Aromatic (C₆H₄) |

| ¹H | ~2.5-3.0 | ²J(¹⁹⁹Hg-¹H) ≈ 200-250 | Methylene (CH₂) |

| ¹H | ~2.3 | - | Methyl (CH₃) |

| ¹³C | ~125-140 | - | Aromatic (C₆H₄) |

| ¹³C | ~40-50 | ¹J(¹⁹⁹Hg-¹³C) ≈ 1500-1700 | Methylene (CH₂) |

| ¹³C | ~21 | - | Methyl (CH₃) |

| ¹⁹⁹Hg | ~ -1100 to -1300 | - | HgCl |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are used to identify the presence of specific functional groups.

Aromatic C-H and C=C Stretching: The FT-IR spectrum shows characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in the 2850-3000 cm⁻¹ range.

Hg-C and Hg-Cl Vibrations: The most important vibrations for structural confirmation are those involving the mercury atom. The Hg-C stretching vibration is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹. The Hg-Cl stretching vibration appears at a lower frequency, generally in the 300-400 cm⁻¹ range. These low-frequency modes are often more easily observed by Raman spectroscopy.

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H Stretch |

| 2850-3000 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Ring Stretch |

| 500-600 | ν(Hg-C) Stretch |

| 300-400 | ν(Hg-Cl) Stretch |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pathways. Due to the multiple isotopes of mercury and chlorine, the molecular ion peak [M]⁺ appears as a characteristic isotopic cluster.

The fragmentation of this compound under electron impact typically proceeds through the cleavage of the weakest bonds. Common fragmentation pathways include:

Loss of a chlorine atom to form the [M-Cl]⁺ cation ([C₈H₉Hg]⁺).

Cleavage of the C-Hg bond to generate the 3-methylbenzyl cation ([C₈H₉]⁺) and a mercury-containing radical or ion.

Formation of the mercuric chloride cation [HgCl]⁺.

The precise masses and relative abundances of these fragments help to piece together and confirm the molecular structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and bonding of molecules. For a compound like 3-Methylbenzyl mercuric chloride, DFT calculations would be instrumental in elucidating the nature of the carbon-mercury (C-Hg) and mercury-chlorine (Hg-Cl) bonds, which are central to its chemical behavior.

DFT calculations can predict a variety of molecular properties, including optimized molecular geometry, bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges on each atom. These calculations would reveal the distribution of electron density within the molecule, highlighting the degree of polarity and covalent character of the bonds. For instance, the C-Hg bond in organomercurials is known to have significant covalent character, which DFT can quantify.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The energy and shape of these orbitals indicate the most likely sites for nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.

Illustrative Data Table: Predicted DFT Geometrical Parameters for this compound

This table presents hypothetical data that would be expected from DFT calculations on this compound, based on typical values for similar organomercury compounds.

| Parameter | Predicted Value |

| C-Hg Bond Length | ~2.10 Å |

| Hg-Cl Bond Length | ~2.35 Å |

| C-Hg-Cl Bond Angle | ~178° (nearly linear) |

| NBO Charge on Hg | +0.8 to +1.2 e |

| NBO Charge on C (benzylic) | -0.4 to -0.6 e |

| NBO Charge on Cl | -0.5 to -0.7 e |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.

By simulating the motion of the molecule, MD can reveal the preferred rotational orientations (conformers) of the benzyl (B1604629) group relative to the mercuric chloride moiety. This is particularly important for understanding how the molecule might interact with specific binding sites in a biological system or how it packs in a crystal lattice. The simulations can also provide information on the flexibility of the molecule and the barriers to rotation around key bonds.

When simulating the compound in a solvent, MD can shed light on the solvation structure and the strength of intermolecular interactions, such as van der Waals forces and any potential weak hydrogen bonds. This information is crucial for understanding its solubility and transport properties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For instance, the cleavage of the C-Hg bond is a fundamental reaction for organomercurials. Computational studies could model this process, either homolytically to form radicals or heterolytically to form ions. By calculating the activation energy for different proposed mechanisms, researchers can predict the most likely reaction pathway. These studies often employ DFT or higher-level ab initio methods to accurately describe the electronic changes that occur during bond breaking and formation.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

This table provides an example of the type of data that could be generated from computational modeling of a reaction involving this compound.

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| Homolytic C-Hg Cleavage | Elongated C-Hg bond | 30-40 |

| Heterolytic C-Hg Cleavage | Charge separation | 50-60 |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry offers methods to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the structure of a compound.

For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹⁹Hg) and coupling constants. These calculations are typically performed using DFT with specialized basis sets and can help in the assignment of complex NMR spectra. By calculating the spectra for different possible isomers or conformers, a direct comparison with experimental data can help identify the correct structure.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. This allows for the assignment of experimental spectral bands to specific molecular vibrations, such as the C-Hg and Hg-Cl stretching modes, providing further structural confirmation.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

This table shows hypothetical ¹³C NMR chemical shifts that could be predicted for the aromatic carbons of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso) | ~140 |

| C (ortho) | ~129 |

| C (meta) | ~128 |

| C (para) | ~130 |

| C (benzylic) | ~45 |

| C (methyl) | ~21 |

Biochemical Interactions and Molecular Recognition in in Vitro Systems

Enzymatic Biotransformation Pathways

The fate of 3-Methylbenzyl mercuric chloride in biological systems can be significantly influenced by enzymatic activity, particularly through the action of organomercurial lyase.

Organomercurial lyase (MerB) is a key enzyme in bacterial mercury resistance systems, catalyzing the protonolytic cleavage of the carbon-mercury bond in a wide range of organomercurial compounds. ebi.ac.uk This enzymatic reaction yields inorganic mercury (Hg(II)) and the corresponding hydrocarbon. ebi.ac.uk The mechanism of MerB is proposed to be an S_E2 pathway. nih.gov

Table 2: Key Residues in MerB and Their Proposed Roles in Catalysis

| Residue | Proposed Function | Reference |

|---|---|---|

| Cys96 | Coordination of mercury, activation of C-Hg bond | ebi.ac.ukornl.gov |

| Cys159 | Coordination of mercury, activation of C-Hg bond | ebi.ac.ukornl.gov |

Enzymatic reactions are characterized by a high degree of stereospecificity, a principle that extends to the interaction of organomercurial lyase with its substrates. libretexts.org Studies with stereochemically defined organomercurials have shown that the protonolysis of the carbon-mercury bond by MerB proceeds with a high degree of retention of configuration at the carbon center. nih.gov This indicates that the proton attacks the substrate on the same face from which the mercury is displaced.

The active site of an enzyme is a chiral environment that can distinguish between stereoisomers of a substrate. libretexts.org While specific stereochemical studies involving this compound and MerB are not readily found, the general principle of enzyme stereospecificity suggests that if chiral variants of this compound were to interact with the enzyme, one enantiomer would likely be a preferred substrate over the other. libretexts.org

Cellular Response Studies in Controlled In Vitro Models: Investigations into Specific Biochemical Endpoints

Direct in vitro cellular response studies specifically examining this compound are limited in the available scientific literature. However, studies on related mercury compounds like mercuric chloride (HgCl₂) and methylmercuric chloride (CH₃HgCl) in neuroblastoma cell cultures provide insights into the potential cellular effects. nih.gov

These studies have shown that organomercurials can induce a range of cytotoxic effects, including inhibition of cell proliferation, disruption of cytoplasmic membrane integrity, and alterations in metabolic activities. nih.gov For example, methylmercury (B97897) was found to be significantly more toxic to cell proliferation than inorganic mercuric chloride. nih.gov The detoxification pathway involving MerB is also a critical factor in cellular response. The enzymatic conversion of an organomercurial to inorganic Hg(II) by MerB, in the absence of a subsequent reduction of Hg(II) by mercuric reductase (MerA), can lead to increased cytotoxicity and cell lysis. nih.govnih.gov This suggests that the intracellular production of Hg(II) from compounds like this compound by MerB could be more detrimental to the cell than the parent compound itself if not efficiently detoxified further. nih.gov

Impact on Cellular Metabolic Pathways and Enzyme Activities

No specific data is available on how this compound affects cellular metabolic pathways or the activities of specific enzymes in vitro. General mechanisms of mercury toxicity involve the high affinity of mercury for sulfhydryl groups in proteins, including enzymes, which can lead to their inhibition. However, without specific studies on this compound, it is impossible to detail which pathways or enzymes are most sensitive to this particular compound or to provide any quantitative data on its inhibitory effects.

Modulation of Intracellular Signaling Cascades

There is no available research on the modulation of intracellular signaling cascades by this compound. Studies on other mercury compounds have shown interference with various signaling pathways, including those involving protein kinases and calcium homeostasis. The specific nature and extent of such interactions for this compound remain to be elucidated through future research.

Environmental Transformation Processes and Fate Studies

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, primarily driven by physical and chemical factors in the environment.

The expected primary photochemical transformation products would be the inorganic mercuric ion (Hg²⁺) and organic byproducts derived from the 3-methylbenzyl group. The process can be influenced by various water quality parameters such as pH, the presence of dissolved organic matter (which can act as a photosensitizer), and the concentration of other ions. nih.gov

Table 1: Postulated Photochemical Degradation of 3-Methylbenzyl Mercuric Chloride

| Reactant | Condition | Primary Products | Secondary Byproducts |

| This compound | Sunlight (UV/Visible) | Mercuric ion (Hg²⁺) | 3-Methylbenzyl radical, which can lead to various organic compounds |

Note: This table is based on the general principles of organomercury photochemistry, as specific studies on this compound are not available.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis for organic compounds can be influenced by pH and temperature. nist.gov Organomercury compounds can undergo hydrolysis, although the stability of the carbon-mercury bond can vary significantly depending on the structure of the organic group.

Acidolysis, the cleavage of a chemical bond by an acid, can also contribute to the degradation of organomercurials, particularly in acidic environmental conditions. The general reaction involves the protonation of the organic group, facilitating the cleavage of the C-Hg bond. For this compound, this would result in the formation of 3-methyltoluene and a mercuric salt.

Biotic Transformation Mechanisms

Microorganisms play a crucial role in the environmental cycling of mercury. nih.gov They can mediate both the breakdown (demercuration) and formation (methylation) of organomercury compounds.

Microbial demercuration is a detoxification process for many bacteria. It involves the enzymatic cleavage of the carbon-mercury bond in organomercurials, followed by the reduction of the resulting mercuric ion (Hg²⁺) to the less toxic and volatile elemental mercury (Hg⁰). nih.gov This process is often encoded by the mer operon, with two key enzymes: organomercury lyase (merB) and mercuric reductase (merA).

Conversely, certain anaerobic microorganisms, particularly sulfate-reducing and iron-reducing bacteria found in anoxic sediments, can methylate inorganic mercury to form highly toxic methylmercury (B97897) and dimethylmercury. nih.gov While this compound already contains an organic group, it is the formation of methylmercury from inorganic mercury that is of primary environmental concern due to its strong tendency to bioaccumulate in food webs. nih.gov The degradation of this compound would release inorganic mercury that could then become a substrate for methylation.

The key enzymes involved in the biotic transformation of organomercury compounds have been extensively studied.

Organomercury Lyase (MerB): This enzyme catalyzes the protonolytic cleavage of the carbon-mercury bond in a wide range of organomercurials, producing a protonated organic moiety and a mercuric ion (Hg²⁺). It is expected that MerB would be active against this compound.

Mercuric Reductase (MerA): This enzyme reduces the toxic mercuric ion (Hg²⁺) to the much less toxic and volatile elemental mercury (Hg⁰), which can then be removed from the immediate environment through volatilization. nih.gov

Table 2: Key Enzymes in the Biotic Transformation of Organomercury Compounds

| Enzyme | Gene | Function | Expected Substrate/Product for this compound Pathway |

| Organomercury Lyase | merB | Cleaves the C-Hg bond in organomercurials. | Substrate: this compoundProduct: Mercuric ion (Hg²⁺) |

| Mercuric Reductase | merA | Reduces Hg²⁺ to elemental Hg⁰. | Substrate: Hg²⁺ (from MerB activity)Product: Elemental Mercury (Hg⁰) |

Characterization of Environmental Transformation Products and Byproducts

Based on the abiotic and biotic degradation pathways described, the environmental transformation of this compound is expected to yield a range of products.

The primary degradation pathway, both abiotically and biotically, likely leads to the formation of inorganic mercuric ion (Hg²⁺) and 3-methyltoluene (from the protonation of the 3-methylbenzyl group).

Under the action of mercuric reductase, the mercuric ion can be further transformed into elemental mercury (Hg⁰) .

In anoxic environments, the released mercuric ion could potentially be methylated by microorganisms to form methylmercury (CH₃Hg⁺) , a highly toxic and bioaccumulative compound. The organic part of the original molecule would likely be mineralized by microorganisms.

Advanced Analytical Methodologies for Detection and Speciation in Research Matrices

Spectrophotometric and Fluorescent Probes for Selective Detection and Quantification

Spectrophotometric and fluorescence-based methods offer sensitive and often rapid means for the detection and quantification of mercury species. These techniques typically rely on the interaction of the mercury ion with a chromogenic or fluorogenic reagent, leading to a measurable change in the optical properties of the system.

Spectrophotometric Methods

Spectrophotometry can be employed for the determination of mercury (II) ions following the decomposition of organomercury compounds like 3-Methylbenzyl mercuric chloride. The principle involves the formation of a colored complex between mercury (II) and a specific ligand. For instance, reagents like diphenylcarbazone (B146866) can form a purple complex with free mercuric ions, with an absorption maximum that can be quantified. nih.gov In the context of this compound, a pre-treatment step to break the carbon-mercury bond would be necessary to release Hg(II) for subsequent complexation and measurement.

Another approach involves the use of chelating agents that form stable, colored complexes with mercury. For example, 5-methylthiophene-2-carboxaldehyde ethylenediamine (B42938) (MTCED) has been used as a chromogenic reagent for the spectrophotometric determination of Hg(II). derpharmachemica.com This reagent forms a light-yellow colored complex with Hg(II) in an acidic medium, and the absorbance is measured at a specific wavelength. derpharmachemica.com The applicability of such a method to this compound would depend on the efficiency of the initial decomposition to yield Hg(II).

Fluorescent Probes

Fluorescence-based probes offer higher sensitivity and selectivity for mercury detection. These probes are designed to exhibit a change in fluorescence intensity or a shift in emission wavelength upon binding to mercury ions. While specific probes for this compound are not described, probes developed for Hg(II) and other organomercury compounds can be adapted.

For example, coumarin-derived complexes have been reported as probes for mercapto biomolecules through a ligand-exchange reaction involving mercury. nih.gov A reversible probe system using a coumarin (B35378) derivative and Hg(II) has been demonstrated for the detection of cysteine. nih.gov This principle could be reversed to detect the organomercurial itself.

Recently, isoquinoline-based fluorescent probes have shown promise for the rapid and robust detection of mercury ions. spectroscopyonline.com These probes can exhibit a "turn-off" fluorescence response via an intramolecular charge transfer (ICT) mechanism upon interaction with Hg(II). spectroscopyonline.com The development of such a probe with a specific affinity for the 3-Methylbenzyl mercuric moiety could provide a highly selective analytical tool.

The following table summarizes key characteristics of potential spectrophotometric and fluorescent probes applicable to the detection of mercury species derived from this compound.

| Probe Type | Reagent/Probe Example | Principle of Detection | Potential Applicability to this compound |

| Spectrophotometric | Diphenylcarbazone | Forms a purple complex with free Hg(II) ions. nih.gov | Requires prior decomposition of the organomercury compound to release Hg(II). |

| 5-methylthiophene-2-carboxaldehyde ethylenediamine (MTCED) | Forms a colored complex with Hg(II) in acidic medium. derpharmachemica.com | Dependent on efficient conversion of the organomercury to Hg(II). | |

| Fluorescent | Coumarin-derived complexes | Ligand exchange with Hg(II) leading to fluorescence changes. nih.gov | Could be adapted for direct or indirect detection. |

| Isoquinoline-based probes | Intramolecular Charge Transfer (ICT) mechanism upon binding Hg(II), causing fluorescence quenching. spectroscopyonline.com | A tailored probe could offer high selectivity for the specific organomercury compound. |

Optimized Sample Preparation Protocols for Diverse Research Matrices

The successful analysis of this compound in complex research matrices, such as environmental (soil, water) or biological samples, is critically dependent on the sample preparation protocol. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and preconcentrate the analyte to a level suitable for detection. mdpi.comconicet.gov.ar

Extraction Techniques

Given the organometallic nature of this compound, extraction methods must be chosen to maintain the integrity of the mercury-carbon bond if speciation is desired.

Acid Leaching: This is a common method for extracting organomercury compounds from solid matrices like soil and sediment. ipb.pt A strong acid, such as hydrochloric acid, is used to liberate the mercury species from the sample matrix. ipb.ptvliz.be The choice of acid and its concentration must be carefully optimized to ensure efficient extraction without causing degradation of the target analyte.

Solvent Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and preconcentrate organomercury compounds from aqueous samples or from the leachate of solid samples. ipb.pt For a relatively nonpolar compound like this compound, extraction into an organic solvent such as benzene (B151609) or toluene (B28343) could be effective. vliz.be

Alkaline Digestion: For some matrices, particularly biological tissues, alkaline digestion can be used to break down the matrix and release the organomercury compounds. ipb.pt

Microextraction Techniques

To align with the principles of green analytical chemistry, miniaturized extraction techniques are increasingly favored. These methods reduce solvent consumption and sample volume.

Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed into a gas chromatograph for analysis. mdpi.com This technique is well-suited for the analysis of volatile and semi-volatile organomercury compounds.

Single-Drop Microextraction (SDME): A micro-drop of an organic solvent is suspended in the sample, and the analyte partitions into the drop. mdpi.com This is a simple and cost-effective method for preconcentrating analytes from aqueous samples.

Chromatographic Separation

For the speciation of mercury compounds, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a sensitive detector, such as an inductively coupled plasma mass spectrometer (ICP-MS) or an atomic fluorescence spectrometer (AFS), is a powerful tool for separating and quantifying different mercury species, including organomercuric chlorides. psanalytical.comnih.gov Reversed-phase chromatography is commonly used for the separation of organomercury compounds. researchgate.net

Gas Chromatography (GC): GC can also be used for the analysis of volatile organomercury compounds. psanalytical.com Often, a derivatization step is required to convert the less volatile species into more volatile forms suitable for GC analysis. The coupling of GC with detectors like ICP-MS or AFS provides high sensitivity and selectivity. psanalytical.com

The following table outlines potential sample preparation and analysis workflows for this compound in different research matrices.

| Matrix | Extraction Method | Cleanup/Preconcentration | Analytical Technique |

| Water | Liquid-Liquid Extraction (LLE) with an organic solvent | Solid-Phase Extraction (SPE) | HPLC-ICP-MS or GC-AFS |

| Single-Drop Microextraction (SDME) | - | GC-MS | |

| Soil/Sediment | Acid Leaching (e.g., with HCl) | Solvent Extraction of leachate | HPLC-ICP-MS |

| Alkaline Digestion | Solid-Phase Microextraction (SPME) of headspace | GC-ICP-MS | |

| Biological Tissue | Alkaline Digestion | Solvent Extraction | HPLC-AFS |

| Acid Leaching | - | LC-ICP-MS |

Explorations in Derivatization and Advanced Synthetic Applications

Organomercury Compounds as Synthetic Intermediates in Cross-Coupling Reactions

Organomercury compounds such as 3-Methylbenzyl mercuric chloride are versatile synthetic intermediates, particularly in the realm of palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net These reactions provide a powerful and mild method for the construction of new carbon-carbon bonds. researchgate.net The utility of organomercurials stems from their ability to tolerate a wide variety of functional groups and reaction conditions. researchgate.net

The general catalytic cycle for these cross-coupling reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. researchgate.net In a typical reaction, a palladium(0) catalyst, often generated in situ, reacts with an organic halide. The organomercurial, in this case, this compound, then undergoes transmetalation with the palladium complex. This step is crucial and can be influenced by additives; for instance, the presence of iodide ions can facilitate the heterolytic fission of the C-Hg bond, enhancing reaction selectivity. researchgate.net The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. researchgate.net While this approach can sometimes suffer from low selectivity, the addition of halide salts has been shown to improve the outcome. wikipedia.org

Heck and Mizoroki first described the palladium-catalyzed coupling of organomercury reagents with alkenes in the late 1960s, laying the groundwork for modern cross-coupling chemistry. youtube.com Over time, these toxic organomercury reagents were often replaced by organohalides, but the foundational principles demonstrated their synthetic potential. youtube.com

Below is a table summarizing key aspects of palladium-catalyzed cross-coupling reactions involving organomercurials.

| Reaction Type | Key Reagents | Catalyst | Primary Bond Formed | Key Research Finding | Citation |

|---|---|---|---|---|---|

| Heck-type Reaction | Organomercurial, Alkene | Palladium(II) | C-C (Aryl-Alkene) | One of the earliest examples of palladium-catalyzed cross-coupling using organomercury reagents. | youtube.com |

| General C-C Coupling | Organomercurial, Organic Halide | Palladium(0) | C-C | The reaction proceeds via oxidative addition, transmetalation, and reductive elimination. Iodide ions act as a nucleophilic catalyst. | researchgate.net |

| Ferrocene Arylation | Bis(ferrocenyl)mercury, Aryl Iodide | Palladium | C-C (Ferrocenyl-Aryl) | Provides a convenient route to monoaryl-substituted ferrocenes in high yields with high selectivity for the iodine atom in iodobromoarenes. | researchgate.net |

| Carbonylation | Organomercurial, CO, Lactone | Palladium(II) | C-C (with Ester formation) | Demonstrated for the carbonylation of lactones, resulting in cis-ester formation. | wikipedia.org |

Synthesis of Novel Organometallic Derivatives for Material Science Applications

The reactivity of the carbon-mercury bond in this compound allows for its use as a precursor in the synthesis of other novel organometallic derivatives through transmetalation. wikipedia.org Transmetalation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. While direct alkylation of organomercurials is generally difficult, their reaction with other metals or organometallic reagents is a viable pathway to new compounds. electronicsandbooks.com

For example, organomercury compounds like diphenylmercury (B1670734) can react with elemental metals such as aluminum to produce new organometallic species like triphenylaluminium. wikipedia.org This general principle can be extended to this compound. By reacting it with various metals or their salts, a range of 3-methylbenzyl-metal complexes could be synthesized. These new derivatives, featuring metals like silicon, tin, gold, or platinum, could possess unique electronic, optical, or catalytic properties relevant to material science. The development of such derivatives is an active area of research, driven by the quest for new materials for electronics, catalysis, and photonics.

The table below illustrates potential transmetalation reactions for creating novel organometallic compounds from a generic organomercurial (R-Hg-X) like this compound.

| Reactant Metal (M) | Potential Product | Potential Application Area in Material Science | Underlying Principle | Citation |

|---|---|---|---|---|

| Aluminum (Al) | Tris(3-methylbenzyl)aluminium | Co-catalyst in polymerization | Transfer of the organic group from mercury to aluminum. | wikipedia.org |

| Silicon (as SiCl4) | (3-Methylbenzyl)trichlorosilane | Precursor for silicones and silsesquioxanes | Transmetalation to a main group element halide. | youtube.com |

| Palladium (Pd) complexes | Organopalladium intermediates | Catalysis, advanced organic synthesis | The transmetalation step in cross-coupling reactions. | wikipedia.orgresearchgate.net |

| Gold (Au) complexes | Organogold complexes | Luminescent materials, therapeutic agents | Known reactivity patterns in organometallic synthesis. |

Development of Chemical Probes and Tags for Biochemical Research

The strong affinity of mercury for sulfur provides a powerful tool for developing chemical probes and tags for biochemical research. envipath.org Organomercurials like this compound can act as targeted reagents for thiol (-SH) groups, which are present in the amino acid cysteine. Cysteine residues are often critical components of enzyme active sites and protein structural domains.

In this application, the 3-methylbenzyl moiety serves as the bulk of the probe, while the mercury atom acts as a specific anchor to thiol-containing biomolecules. The cleavage of the C-Hg bond can be catalyzed by enzymes known as organomercurial lyases, which are found in some mercury-resistant bacteria. envipath.org This enzymatic activity can be harnessed in developing biosensors. Furthermore, the interaction of mercury with cellular thiols is a key aspect of its biological transport and mechanism of toxicity, a principle that can be repurposed for probe design. envipath.org By attaching a fluorescent or other reporter group to the aromatic ring of the 3-methylbenzyl group, researchers can create a probe that signals its binding to a target protein or peptide, allowing for visualization and quantification.

The table below outlines potential applications of organomercury-based probes in biochemistry.

| Application | Biochemical Target | Principle of Detection | Potential Research Outcome | Citation |

|---|---|---|---|---|

| Enzyme Inhibition Studies | Cysteine proteases, metallothioneins | The mercury atom covalently binds to the active site cysteine, inhibiting enzyme function. | Understanding enzyme mechanisms and identifying drug targets. | envipath.org |

| Protein Labeling and Tracking | Thiol-containing proteins | A reporter group (e.g., fluorophore) attached to the organomercurial allows for tracking the protein's location and interactions within a cell. | Mapping protein localization and function in cellular pathways. | |

| Affinity Chromatography | Thiol-containing biomolecules | Immobilizing the organomercurial on a solid support to capture and purify proteins or peptides from a complex mixture. | Isolation and identification of specific thiol-containing proteins. | nih.gov |

| Biosensing | Organomercurial lyase | Designing a substrate that produces a detectable signal (e.g., color, fluorescence) upon cleavage of the C-Hg bond by the enzyme. | Detection of mercury-resistant bacteria or quantification of enzyme activity. | envipath.org |

Utilization in DNA Nanotechnology and Hybridization Probes

A sophisticated application of organomercury chemistry lies in the field of DNA nanotechnology and the development of specialized hybridization probes. nih.gov By incorporating mercury atoms into polynucleotides, researchers have created powerful tools for the selective isolation and analysis of specific DNA and RNA sequences. nih.gov

The methodology involves using mercurated nucleotides as substrates for DNA or RNA polymerases, thereby synthesizing a "mercurated polymer probe." nih.gov This probe, containing mercury atoms covalently bonded to the nucleotide bases, can then be used in hybridization experiments to bind to its complementary sequence in a complex mixture of nucleic acids. The key to this technique is the subsequent separation step. The mercury atoms in the hybridized complex allow for its selective retention on a sulfhydryl-agarose affinity column. nih.gov The strong mercury-sulfur bond ensures that only the mercurated probe and its bound target sequence are captured, while all other nucleic acids are washed away. The captured sequences can then be easily recovered for further analysis by eluting the column with a buffer containing a competing thiol, such as mercaptoethanol. nih.gov

Research has shown that the introduction of as few as one mercury atom per 200 bases is sufficient for quantitative retention on the affinity column. nih.gov While heavy mercuration can lower the melting temperature (Tm) of DNA-DNA duplexes, the Tm of DNA-RNA hybrids and RNA-RNA duplexes is often unaffected or even slightly elevated. nih.gov This approach provides a highly efficient method for isolating specific in vitro transcription products or terminal fragments of duplex DNA. nih.gov

The following table summarizes the key findings related to the use of mercurated polynucleotides.

| Parameter | Observation | Implication for Application | Citation |

|---|---|---|---|

| Affinity Separation | Mercurated polynucleotides are quantitatively retained on sulfhydryl-agarose columns. | Provides a simple and efficient method for isolating specific nucleic acid sequences. | nih.gov |

| Effect on Thermal Stability (Tm) | Tm of DNA duplexes is lowered; Tm of DNA-RNA and RNA duplexes is unaffected or elevated. | The probes are suitable for hybridization studies, especially with RNA targets. | nih.gov |

| Enzymatic Compatibility | Mercurated nucleotides act as substrates for DNA and RNA polymerases. | Allows for the enzymatic synthesis of probes with site-specific mercury incorporation. | nih.gov |

| Recovery | Captured sequences are readily recovered by elution with mercaptoethanol. | The isolated material is available for subsequent analysis (e.g., sequencing, cloning). | nih.gov |

Q & A

Q. What sterilization protocols optimize mercuric chloride use in plant tissue culture while minimizing contamination and oxidative stress?

Mercuric chloride (HgCl₂) is effective for surface sterilization but requires concentration optimization. For Pinus taeda explants, 0.1% HgCl₂ combined with sodium hypochlorite achieved 86% establishment . However, higher concentrations (e.g., 0.3%) increase oxidative stress and tissue injury. A factorial design approach is recommended to test variables like immersion time (10–15 minutes) and pH, followed by ANOVA validation to identify optimal conditions .

Q. How can UV spectrophotometry be validated for quantifying mercuric chloride in hydrolysis reactions?

UV spectrophotometry relies on HgCl₂'s low UV absorptivity above 250 nm. To validate, use a factorial design screening temperature (20–80°C), time (30–120 minutes), and pH (3–7). Calibrate with a quadratic polynomial model (e.g., ) and validate via ANOVA. Reference standards should include hydrolysis solutions with sodium acetate to stabilize HexA quantification .

Q. What solvent systems are compatible with mercuric chloride in organic synthesis?

HgCl₂ reacts with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), forming corrosive byproducts. Methanol and methylene chloride are safer for diffusion studies, as they do not degrade HgCl₂ at room temperature. Pre-screening solvents via thermal analysis (TGA/DSC) is advised to assess stability .

Q. How does mercuric chloride inhibit microbial growth in enzymatic studies?

HgCl₂ acts as a germicide by forming complexes with proteins (e.g., casein), inhibiting enzyme activity. At low concentrations (0.125 mM), it accelerates rennet activity via HCl dissociation, while higher concentrations (>0.25 mM) precipitate proteins. Use fluorescence quenching assays to quantify enzyme-binding interactions .

Advanced Research Questions

Q. How do molecular simulations elucidate mercuric chloride adsorption in activated carbon?

Monte Carlo simulations reveal that slit-pore activated carbon with carboxyl sites achieves 30% higher HgCl₂ adsorption than hydroxyl or carbonyl sites. Introducing calcium hydroxide layers enhances selectivity by 15% due to ion-exchange mechanisms. Compare isotherms at 298–373 K to model temperature-dependent capacity .

Q. What statistical methods resolve contradictions in HgCl₂ toxicity data across compounds like mercuric sulfide?

Toxicity differences arise from solubility: HgCl₂ (high solubility) releases Hg²⁺ ions, while HgS (low solubility) limits absorption. Apply dose-response regression (e.g., for mortality vs. concentration ) and meta-analysis of LD₅₀ values. Account for renal biomarker variability (e.g., urinary β₂-microglobulin) using mixed-effects models .

Q. How can factorial design optimize HgCl₂-mediated hydrolysis for UV quantification?

A 2³ factorial design (temperature, time, pH) with center points identifies optimal HexA hydrolysis conditions. For example, 60°C, 90 minutes, and pH 5 maximize HgCl₂ efficiency. Validate via ANOVA () and confirm with ion chromatography cross-checks .

Q. What mechanisms underlie HgCl₂-induced autoimmunity in murine models?

HgCl₂ triggers B cell-activating factor (BAFF) overexpression, promoting anti-nuclear antibodies. Use flow cytometry to track CD19⁺ B cell proliferation and ELISA for BAFF/TNF-α levels. Compare renal histopathology (e.g., glomerular immune complex deposition) between HgCl₂ and control groups .

Methodological Notes

- Toxicity Testing : Prioritize renal biomarkers (e.g., Kim-1, NAG) in rodent models, with ICP-MS validation of mercury levels in urine/blood .

- Computational Modeling : Use Materials Studio or GROMACS for HgCl₂ adsorption simulations, incorporating van der Waals radii and partial charge parameters .

- Analytical Cross-Validation : Pair UV spectrophotometry with anion exchange chromatography (AEC) to minimize matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.